molecular formula C12H17F7N2O4 B1407388 1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate CAS No. 1706463-13-9

1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate

Cat. No.: B1407388
CAS No.: 1706463-13-9
M. Wt: 386.26 g/mol
InChI Key: VUVAJHHUCWTZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an azetidine ring, a piperidine ring, and a fluoro substituent, making it a unique and valuable molecule for various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate is unique due to the presence of both azetidine and piperidine rings, as well as the fluoro substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-fluoropiperidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2.2C2HF3O2/c9-7-1-3-11(4-2-7)8-5-10-6-8;2*3-2(4,5)1(6)7/h7-8,10H,1-6H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVAJHHUCWTZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate
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1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate
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1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate
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1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate

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